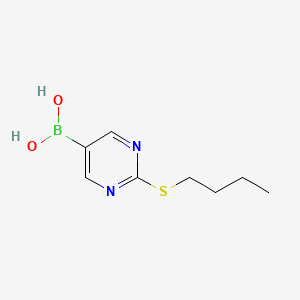

2-Butylthiopyrimidine-5-boronic acid; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

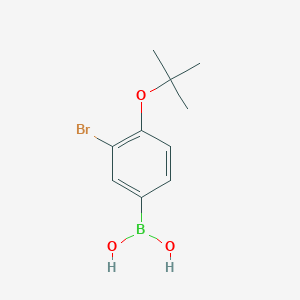

2-Butylthiopyrimidine-5-boronic acid is a chemical compound with the empirical formula C8H13BN2O2S and a molecular weight of 212.08 . It is typically sold in a solid form .

Molecular Structure Analysis

The InChI string for 2-Butylthiopyrimidine-5-boronic acid is CCCCSC1=NC=C (B (O)O)C=N1 . This indicates that the molecule contains a pyrimidine ring with a boronic acid group at the 5-position and a butylthio group at the 2-position .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Boronic acids, including compounds like 2-Butylthiopyrimidine-5-boronic acid, are crucial in the Suzuki–Miyaura cross-coupling reactions, which are pivotal for the synthesis of complex organic molecules. For example, Malik et al. (2020) demonstrated the arylated synthesis of novel pyrimidine analogs through the Suzuki cross-coupling reaction, highlighting the importance of boronic acids in achieving high yields of desired products. This process is optimized using palladium catalysts and is significant for generating compounds with potential reactivity and stability profiles as analyzed through Density Functional Theory (DFT) calculations (Malik et al., 2020). Similarly, Tran et al. (2011) described a novel synthesis route for [2-14C]2,5-dichloropyrimidine utilizing a boronic acid intermediate, underscoring the role of boronic acids in labeling biologically active compounds (Tran et al., 2011).

Biomedical Applications

Boronic acids have found applications beyond synthetic chemistry, particularly in the development of biomedical materials and sensors. Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid polymers, which have shown promise in treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, suggesting potential for broader use in biomedical applications (Cambre & Sumerlin, 2011). Moreover, Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting carbohydrates and bioactive substances, highlighting the utility of boronic acid interactions with cis-1,2- or 1,3-diol for probing various biological and chemical entities (Huang et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

(2-butylsulfanylpyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2S/c1-2-3-4-14-8-10-5-7(6-11-8)9(12)13/h5-6,12-13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKGQKBFTGQKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)SCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylthiopyrimidine-5-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)